molecular formula C12H15NO2S B2904037 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one CAS No. 1252184-21-6

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one

Cat. No.: B2904037
CAS No.: 1252184-21-6
M. Wt: 237.32
InChI Key: ZCMMVCYGGOTSCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one typically involves the reaction of phenoxyacetyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one is used in a wide range of scientific research applications, including:

Comparison with Similar Compounds

2-Phenoxy-1-(thiomorpholin-4-yl)ethan-1-one can be compared with similar compounds such as:

The unique combination of the phenoxy group and thiomorpholine ring in this compound provides a distinct advantage in terms of its interaction capabilities and versatility in various applications .

Properties

IUPAC Name

2-phenoxy-1-thiomorpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)10-15-11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMMVCYGGOTSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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